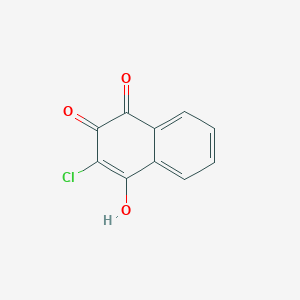

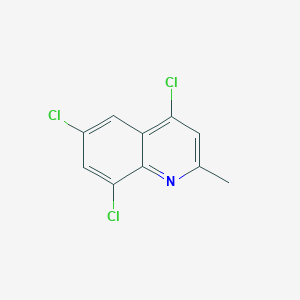

4,6,8-三氯-2-甲基喹啉

描述

Synthesis Analysis

The synthesis of chloroquinoline derivatives often involves aromatic nucleophilic displacement, starting from simpler quinoline or aniline precursors. For instance, a series of hybrid 4-aminoquinolines-1,3,5-triazine were synthesized through aromatic nucleophilic displacement of chlorine atoms of 2,4,6-trichloro-1,3,5-triazine, showcasing a method to introduce chloro groups into the quinoline nucleus (Bhat et al., 2016).

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives can be determined using crystallography, which provides detailed information about the arrangement of atoms within the compound. For example, the synthesis, IR spectra, and 3-dimensional structure of 2,4-dichloro-6-methylquinoline were described, demonstrating the impact of chlorine substitution on the quinoline structure (Somvanshi et al., 2008).

Chemical Reactions and Properties

Chloroquinoline derivatives participate in a variety of chemical reactions, influenced by the electron-withdrawing nature of the chlorine atoms. These reactions include nucleophilic aromatic substitution, which is utilized in the synthesis of more complex quinoline derivatives. The reactivity of chloroquinoline compounds can be tailored for the synthesis of compounds with desired biological activities (Al-Shaar et al., 1988).

Physical Properties Analysis

The introduction of chlorine atoms into the quinoline nucleus significantly affects the physical properties of these compounds, including melting points, boiling points, and solubility. These properties are crucial for the practical application of chloroquinoline derivatives in various fields.

Chemical Properties Analysis

Chloroquinoline derivatives exhibit a wide range of chemical properties, including antibacterial, antimalarial, and anticancer activities. The presence of chlorine atoms can enhance the lipophilicity of the molecule, improving its ability to interact with biological targets. For example, certain chloroquinoline derivatives have shown mild to moderate antimalarial activity and are explored for their potential as antimalarial agents (Bhat et al., 2016).

科学研究应用

抗菌應用

已探索了4-甲基喹啉類似物的抗菌潛力,包括4,6,8-三氯-2-甲基喹啉的結構相關物。一項涉及苦瓜果實的研究發現,氯仿分數,可能含有喹啉類似物,對食源性細菌表現出強大的活性。通過結構-活性關係分析,4-甲基喹啉及其類似物展示了顯著的抗菌活性,暗示其作為天然防腐劑或藥物對抗食源性病原體的潛力(Kim et al., 2014)。

癌症研究

已合成喹啉衍生物並評估其抗癌性能。例如,2,4-二氯-6-甲基喹啉對人類口腔癌細胞系表現出細胞毒性和凋亡活性,表明其作為抗癌劑的潛力(Somvanshi et al., 2008)。這些發現突顯了喹啉化合物在開發新的癌症治療藥物中的相關性。

抗瘧疾活性

從包括4,6,8-三氯-2-甲基喹啉在內的喹啉基合成的混合4-氨基喹啉-1,3,5-三嗪衍生物被篩選用於抗瘧疾活性。儘管對瘧原蟲表現出輕度至中度效果,但這些研究強調了喹啉衍生物在瘧疾治療中的潛力,需要進一步探索更強效的抗瘧疾劑(Bhat et al., 2016)。

感測器開發

已使用喹啉衍生物開發感測器,例如基於8-氨基喹啉平台的螢光Zn(2+)感測器。該感測器對Zn(2+)表現出高選擇性和敏感性,具有在環境監測和生物研究中的潛在應用(Zhou et al., 2010)。

安全和危害

属性

IUPAC Name |

4,6,8-trichloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCCGRNOVHTMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300466 | |

| Record name | 4,6,8-trichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6,8-Trichloro-2-methylquinoline | |

CAS RN |

1204-14-4 | |

| Record name | 1204-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6,8-trichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1204-14-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

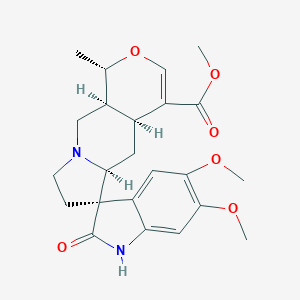

![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)